2-Amino-2-(3-oxocyclopentyl)acetic acid

Description

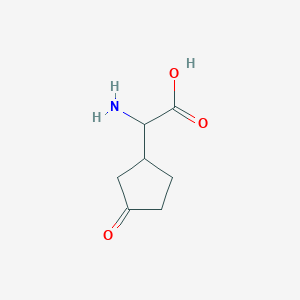

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-amino-2-(3-oxocyclopentyl)acetic acid |

InChI |

InChI=1S/C7H11NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4,6H,1-3,8H2,(H,10,11) |

InChI Key |

HRHHTWSINBNZKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C(C(=O)O)N |

Origin of Product |

United States |

Stereochemical Aspects and Enantiomeric Resolution of 2 Amino 2 3 Oxocyclopentyl Acetic Acid

Stereoisomers of 2-Amino-2-(3-oxocyclopentyl)acetic Acid

The structure of this compound contains two stereogenic centers: one at the α-carbon of the amino acid moiety (C2) and another at the carbon atom on the cyclopentyl ring to which the acetic acid group is attached (C1 of the cyclopentyl ring is assumed to be the point of attachment). The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the following configurations: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The (2R,1'R) and (2S,1'S) isomers are enantiomers of each other, as are the (2R,1'S) and (2S,1'R) isomers. These pairs of enantiomers are diastereomers of each other. The distinct three-dimensional arrangement of these isomers leads to different physical, chemical, and biological properties.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

|---|---|

| (2R,1'R) | Enantiomer of (2S,1'S) |

| (2S,1'S) | Enantiomer of (2R,1'R) |

| (2R,1'S) | Enantiomer of (2S,1'R) |

| (2S,1'R) | Enantiomer of (2R,1'S) |

| (2R,1'R) and (2R,1'S) | Diastereomers |

| (2S,1'S) and (2S,1'R) | Diastereomers |

Note: The designation '1'' refers to the chiral carbon on the cyclopentyl ring.

Methods for Enantiomeric Separation of this compound

The separation of enantiomers from a racemic mixture, known as resolution, is a crucial step in the development of chiral molecules for pharmaceutical and other applications. For this compound, several established methods for amino acid resolution could be employed.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, chiral amines like brucine (B1667951) or (R)-α-phenylethylamine could be used to resolve the racemic acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For amino acids, CSPs based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin), cyclodextrins, or chiral crown ethers are often effective. researchgate.net The choice of the specific CSP and mobile phase conditions would need to be optimized for the separation of the stereoisomers of this compound.

Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high enantioselectivity. Hydrolases, such as lipases or proteases, can be used to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, an N-acylated racemic mixture of the amino acid could be subjected to an aminoacylase, which would selectively hydrolyze the N-acyl group from the L-enantiomer.

Chiral Pool Synthesis and this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. mdpi.com This approach can be highly efficient as it avoids the need for a resolution step or an asymmetric synthesis.

For the synthesis of specific stereoisomers of this compound, several natural products could potentially serve as chiral precursors. For example, enantiomerically pure cyclopentane (B165970) derivatives or amino acids from the chiral pool could be elaborated into the target molecule. While specific literature on the chiral pool synthesis of this exact compound is scarce, the synthesis of other functionalized cyclopentyl amino acids has been reported, providing a conceptual framework. nih.gov

A hypothetical chiral pool approach might involve starting with a chiral cyclopentenone derivative and introducing the amino and acetic acid functionalities through stereocontrolled reactions. The inherent chirality of the starting material would direct the stereochemical outcome of the subsequent transformations.

Impact of Stereochemistry on Biological Activity of this compound

It is a well-established principle in pharmacology and biochemistry that the stereochemistry of a molecule can have a profound impact on its biological activity. aimspress.com Since biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with the various stereoisomers of a chiral molecule. This can lead to one enantiomer being biologically active while the other is inactive or even exhibits a different or adverse effect.

While specific biological activity data for the individual stereoisomers of this compound are not extensively documented in publicly available literature, it is highly probable that the four stereoisomers would exhibit different biological profiles. For instance, if this amino acid were to interact with a specific enzyme or receptor, the precise three-dimensional arrangement of the amino group, the carboxylic acid group, and the 3-oxocyclopentyl moiety would be critical for binding and eliciting a biological response.

Studies on other cyclic amino acids have demonstrated significant differences in the biological activity of their stereoisomers. For example, different stereoisomers of 1-amino-3-fluorocyclopentane-1-carboxylic acid have been shown to have varying transport characteristics via different amino acid transport systems in tumor cells. nih.gov It is reasonable to extrapolate that the stereoisomers of this compound would similarly display stereospecific interactions with biological targets. Further research is necessary to elucidate the specific biological activities of each stereoisomer and to understand the structure-activity relationships governed by their stereochemistry.

Biological and Pharmacological Investigations of 2 Amino 2 3 Oxocyclopentyl Acetic Acid

In Vitro Biological Activity of 2-Amino-2-(3-oxocyclopentyl)acetic Acid

No studies detailing the in vitro biological activity of this compound were found.

Cell-Based Assays for this compound Activity

Information not available.

Enzymatic Assays with this compound

Information not available.

Receptor Binding Studies of this compound

Information not available.

Preclinical In Vivo Studies of this compound in Model Organisms

No preclinical in vivo studies for this compound in any model organisms have been published.

Pharmacodynamic Assessments of this compound

Information not available.

Efficacy Studies of this compound in Animal Models

Information not available.

Identification of Pharmacological Targets for this compound

The initial step in understanding the therapeutic potential of a novel compound like this compound is the identification of its molecular targets within a biological system. This process, often termed target deconvolution or target identification, is critical for elucidating the mechanism of action and predicting both efficacy and potential off-target effects.

Target Deconvolution Methodologies for this compound

Target deconvolution can be broadly categorized into two approaches: hypothesis-driven and unbiased screening. A hypothesis-driven approach would be informed by the structural features of this compound. For instance, the presence of an amino acid-like structure might suggest an interaction with enzymes that metabolize or bind amino acids. A preliminary, though uncorroborated, mention of the related compound "2-(3-oxocyclopentyl)acetic acid" as a potential HIV integrase inhibitor could provide a starting point for investigation, prompting assays against this specific enzyme.

In the absence of a strong initial hypothesis, unbiased or phenotypic screening is employed. This involves observing the effect of the compound on cellular or organismal models to identify a specific biological response. Once a phenotype is identified, a variety of techniques can be used to pinpoint the molecular target responsible for that effect. creative-biolabs.com

Affinity-Based Methods: These are among the most common techniques for target identification. nih.govnih.gov They rely on the specific binding interaction between the small molecule and its protein target.

Affinity Chromatography: In this classic method, this compound would be chemically modified to be immobilized on a solid support or conjugated to an affinity tag like biotin. nih.gov This "baited" molecule is then incubated with a complex mixture of proteins, such as a cell lysate. Proteins that bind to the compound are "pulled down" and can be subsequently identified using techniques like mass spectrometry. nih.govnih.gov

Capture Compound Mass Spectrometry (CCMS): This is a more sophisticated affinity-based method that utilizes trifunctional small molecule probes. These probes are designed to first bind to the target protein, then covalently capture it, and finally allow for its isolation and identification. This technique can be particularly useful for identifying weak or transient interactions.

Genetic and Genomic Approaches: These methods leverage genetic manipulations to infer the target of a compound.

CRISPR/Cas9 Screening: A powerful genetic tool, CRISPR-Cas9 can be used to create a library of cells, each with a specific gene knocked out. acs.org By treating this library with this compound, researchers can identify which gene knockouts confer resistance or sensitivity to the compound, thereby implicating the knocked-out gene's product as a potential target. acs.org

Mutagenesis: This approach involves inducing mutations in a population of cells and selecting for those that show altered sensitivity to the compound. Identifying the mutated gene can reveal the drug's target. nih.gov

Computational Methods: In silico approaches can predict potential targets based on the chemical structure of the compound.

Reverse Screening and Docking: This method involves computationally "docking" the structure of this compound against a large database of known protein structures. frontiersin.org The goal is to identify proteins to which the compound is predicted to bind with high affinity. frontiersin.orgcomputabio.comlabinsights.nl

Pharmacophore Modeling: If a set of molecules with similar biological activity is known, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features required for activity. The structure of this compound could then be compared against this model to predict its potential targets. nih.govpatsnap.comdergipark.org.tr

The following table summarizes the key target deconvolution methodologies that could be applied to investigate this compound.

| Methodology | Principle | Key Advantages |

| Affinity Chromatography | Immobilized compound captures binding proteins from a lysate. | Widely used, can identify direct binding partners. nih.gov |

| CRISPR/Cas9 Screening | Identifies genes that, when knocked out, alter cellular response to the compound. | Unbiased, genome-wide approach. acs.org |

| Reverse Docking | Computationally predicts binding of the compound to known protein structures. | Fast, cost-effective initial screening. frontiersin.org |

| Pharmacophore Modeling | Compares the compound's structure to a 3D model of features required for biological activity. | Can identify targets even without a known protein structure. patsnap.com |

Molecular Interactions of this compound with Biological Macromolecules

Once a potential biological target is identified, the next critical step is to characterize the molecular interactions between this compound and the macromolecule, which is typically a protein. These interactions are fundamental to the compound's biological activity and provide a basis for rational drug design and optimization.

A variety of biophysical and structural biology techniques are employed to study these interactions in detail. nih.govworldscientific.commdpi.com

Structural Biology Methods: These techniques provide high-resolution, three-dimensional information about the binding of the small molecule to its target.

X-ray Crystallography: This is a powerful method for visualizing the precise binding mode of a ligand within a protein's active or allosteric site. nih.govnih.govspringernature.com To achieve this, a co-crystal of the protein-ligand complex is required. peakproteins.com The resulting electron density map reveals the orientation of the compound and the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, which is closer to the physiological state. nih.gov Techniques like chemical shift perturbation can identify the binding site on the protein by monitoring changes in the NMR signals of specific amino acid residues upon addition of the compound. springernature.comresearchgate.net Saturation Transfer Difference (STD) NMR is a ligand-based method that can identify which parts of the small molecule are in close contact with the protein. researchgate.net

Biophysical Techniques: These methods are used to quantify the binding affinity and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. It provides real-time data on the kinetics of association and dissociation, from which the binding affinity can be calculated. researchgate.net

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding. A shift in the melting temperature indicates that the ligand stabilizes the protein, suggesting a binding interaction. nih.gov

The following table outlines the types of molecular interactions that could be involved in the binding of this compound to a protein target, along with the functional groups on the compound that would likely participate.

| Type of Interaction | Potential Participating Functional Groups of this compound |

| Hydrogen Bonding | Amino group (-NH2), Carboxylic acid (-COOH), Ketone group (C=O) |

| Ionic Interactions | Amino group (as -NH3+), Carboxylic acid (as -COO-) |

| Hydrophobic Interactions | Cyclopentyl ring |

| Van der Waals Forces | All atoms of the molecule |

Mechanism of Action Studies for 2 Amino 2 3 Oxocyclopentyl Acetic Acid

Molecular and Cellular Mechanisms of 2-Amino-2-(3-oxocyclopentyl)acetic Acid

There is currently no specific information available in peer-reviewed scientific literature detailing the molecular and cellular mechanisms of action for this compound. Research on analogous cyclic amino acids and cyclopentane (B165970) derivatives suggests a wide range of potential biological activities, including anti-inflammatory properties and interactions with neurotransmitter receptors. For instance, some cyclopentane-containing compounds have been investigated for their effects on amino acid transport and as antagonists for the N-methyl-D-aspartate (NMDA) receptor. However, it is crucial to note that these findings pertain to structurally related but distinct molecules, and it would be scientifically inaccurate to extrapolate these mechanisms to this compound without direct experimental evidence.

Ligand-Target Interactions of this compound

Specific protein or molecular targets for this compound have not been identified in the available scientific literature. Consequently, data on its binding affinity, dissociation constants, or the nature of its interactions with any biological targets are absent. Studies on other cyclic amino acids have shown that the constrained conformational flexibility of the cyclic scaffold can lead to high-affinity and selective binding to protein targets. Determining the specific targets of this compound would require dedicated biochemical and pharmacological studies, such as affinity chromatography, mass spectrometry-based proteomics, or radioligand binding assays.

Downstream Signaling Pathways Modulated by this compound

Given the lack of identified molecular targets, there is no information on the downstream signaling pathways that may be modulated by this compound. The functional consequences of its interaction with cellular systems, including the activation or inhibition of specific kinases, phosphatases, transcription factors, or other signaling molecules, remain unknown. Elucidating these pathways would be contingent on first identifying its primary molecular target(s).

High-Throughput Screening and Mechanistic Elucidation of this compound

No published studies were found that specifically mention the inclusion of this compound in high-throughput screening (HTS) campaigns. HTS is a common approach in drug discovery to screen large libraries of compounds for activity against a specific biological target. The absence of this compound in such studies further underscores the nascent stage of its investigation. Mechanistic elucidation studies are also not available.

Compound Names Mentioned

As no specific research findings were available for this compound that detailed interactions with other named chemical compounds, a table of mentioned compounds cannot be generated.

Metabolism and Pharmacokinetics of 2 Amino 2 3 Oxocyclopentyl Acetic Acid in Non Human Systems

Metabolic Pathways of 2-Amino-2-(3-oxocyclopentyl)acetic Acid in In Vitro Models (e.g., Microsomes, Hepatocytes)

No information is available in the public domain concerning the in vitro metabolic pathways of this compound in models such as liver microsomes or hepatocytes.

Metabolic Transformations of this compound in Preclinical Animal Models

There are no published studies detailing the metabolic transformations of this compound in any preclinical animal models.

Enzymatic Biotransformations of this compound

Specific enzymes involved in the biotransformation of this compound have not been identified in the available scientific literature.

Absorption, Distribution, and Excretion of this compound in Preclinical Contexts

No data has been published regarding the absorption, distribution, and excretion (ADME) properties of this compound in preclinical studies.

Structure Based Drug Design and Computational Studies with 2 Amino 2 3 Oxocyclopentyl Acetic Acid

Molecular Docking and Dynamics Simulations of 2-Amino-2-(3-oxocyclopentyl)acetic Acid

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation of a small molecule to a protein target and to analyze the stability and dynamics of the resulting complex.

Molecular Docking Analysis

Molecular docking studies are initiated to predict the preferred binding mode and affinity of this compound within the active site of a chosen biological target, such as a viral protease or a kinase. The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure is energy-minimized, while the protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Using software like AutoDock or Glide, the ligand is then flexibly docked into the rigid or flexible receptor binding site. The results are ranked based on a scoring function, which estimates the binding free energy. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Interacting Residues | Interaction Type | Distance (Å) |

| Binding Energy (kcal/mol) | -7.8 | |||

| Estimated Ki (µM) | 2.5 | |||

| Hydrogen Bonds | ||||

| Asp121 | H-bond (donor) | 2.8 | ||

| Gly150 | H-bond (acceptor) | 3.1 | ||

| Hydrophobic Interactions | ||||

| Val75 | Hydrophobic | 3.9 | ||

| Leu101 | Hydrophobic | 4.2 | ||

| Ile152 | Hydrophobic | 4.0 |

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are employed to investigate the dynamic behavior and stability of the predicted protein-ligand complex in a simulated physiological environment. The docked pose serves as the initial coordinate set for the simulation. The system is solvated in a water box with counter-ions to neutralize the charge, and a force field (e.g., CHARMM36, AMBER) is applied to describe the atomic interactions. github.iobioinformaticsreview.com

The simulation protocol typically involves initial energy minimization, followed by gradual heating to a target temperature (e.g., 300 K) and equilibration under constant volume (NVT) and then constant pressure (NPT) ensembles. irbbarcelona.org Finally, a production run of sufficient duration (e.g., 100 nanoseconds) is performed to collect trajectory data for analysis.

Table 2: Typical Parameters for an MD Simulation of a Protein-Ligand Complex

| Parameter | Specification |

| Software | GROMACS |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT |

| Simulation Time | 100 ns |

Analysis of the MD trajectory provides insights into the stability of the ligand's binding mode. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions and the Root Mean Square Fluctuation (RMSF) of individual residues, which indicates regions of flexibility. A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding complex.

Homology Modeling for Targets of this compound

When the experimental three-dimensional structure of a biological target for this compound is unavailable, homology modeling can be used to construct a reliable 3D model. nih.gov This is particularly relevant for targets like novel amino acid transporters or membrane proteins, which are often difficult to crystallize. uit.nonih.gov

The process consists of four main steps:

Template Identification: The amino acid sequence of the target protein is used to search the Protein Data Bank (PDB) for homologous proteins with known experimental structures. A suitable template will have a high sequence identity (typically >30%) and functional relevance.

Sequence Alignment: The target sequence is aligned with the template sequence. The accuracy of this alignment is critical, especially in the binding site region.

Model Building: A 3D model of the target protein is constructed based on the coordinates of the template structure. Loops and side chains that differ from the template are modeled using specialized algorithms.

This validated homology model can then be used for subsequent molecular docking and dynamics studies with this compound to investigate potential binding interactions.

Table 3: Summary of a Hypothetical Homology Modeling Workflow for a Novel Amino Acid Transporter

| Step | Description | Details |

| Target Protein | Human Novel Amino Acid Transporter (NAAT1) | Sequence obtained from genetic database |

| Template Identification | BLAST search against PDB | Leucine Transporter (LeuT, PDB ID: 2A65) |

| Sequence Identity | 38% | |

| Modeling Software | MODELLER | |

| Model Validation | Ramachandran Plot Analysis | 94.5% of residues in favored regions |

| PROCHECK G-Factor | -0.15 (Good) | |

| Verify3D Score | 89% of residues with score > 0.2 |

Quantitative Structure-Activity Relationship (QSAR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized analogs.

For a QSAR study involving this compound, a dataset of analogs would first be synthesized or designed in silico. These analogs would feature systematic modifications to the parent scaffold, such as substitutions on the cyclopentyl ring, modification of the keto group (e.g., to a hydroxyl or an oxime), or changes to the amino acid side chain. The biological activity (e.g., IC50) of each analog against a specific target would be determined experimentally.

Next, a variety of molecular descriptors are calculated for each analog. These descriptors quantify physicochemical properties such as lipophilicity (logP), electronic properties (dipole moment), and steric properties (molecular volume).

Table 4: Hypothetical Dataset of this compound Analogs for QSAR Analysis

| Compound ID | Modification | pIC50 | cLogP | TPSA (Ų) | Molecular Weight ( g/mol ) |

| Parent | None | 5.2 | -0.5 | 83.6 | 157.17 |

| Analog-1 | 3-oxo to 3-hydroxyl | 4.8 | -0.8 | 103.8 | 159.18 |

| Analog-2 | 4-fluoro substitution | 5.5 | -0.3 | 83.6 | 175.16 |

| Analog-3 | N-methyl substitution | 5.1 | -0.1 | 83.6 | 171.20 |

| Analog-4 | Acetic acid to propanoic acid | 5.4 | 0.0 | 83.6 | 171.20 |

Using statistical methods like multiple linear regression (MLR), a QSAR model is developed that links the descriptors to the biological activity. The predictive power of the model is assessed through internal and external validation techniques, using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and Fischer's F-test value. A robust QSAR model can then guide the design of new analogs with potentially enhanced activity.

Fragment-Based Drug Discovery Strategies Involving this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The this compound scaffold is well-suited for FBDD due to its rigid core, 3D character, and available vectors for chemical modification. nih.govvu.nl

In a typical FBDD campaign, a library of fragments would be screened against a target protein using biophysical techniques like NMR spectroscopy or X-ray crystallography to identify binders. If the this compound scaffold were identified as a hit, its binding mode would be determined.

The subsequent step involves structure-guided optimization. Chemists can use two primary strategies:

Fragment Growing: The fragment is extended by adding new functional groups that can form additional interactions with the protein, thereby increasing affinity. For example, the keto group could be used as a handle to build into an adjacent pocket of the active site.

Fragment Linking: If another fragment is found to bind in a nearby site, the two fragments can be chemically linked together to create a larger, more potent molecule.

The efficiency of a fragment is often evaluated using the Ligand Efficiency (LE) metric, which relates binding affinity to the number of heavy atoms. The goal of fragment optimization is to improve affinity while maintaining a good LE.

Table 5: Hypothetical Fragment Evolution from the this compound Scaffold

| Compound | Description | Molecular Weight ( g/mol ) | Affinity (IC50, µM) | Ligand Efficiency (LE) |

| Fragment Hit | This compound | 157.17 | 500 | 0.35 |

| Grown Hit 1 | Addition of a phenyl group via the keto group | 249.29 | 25 | 0.32 |

| Grown Hit 2 | Elaboration of the acetic acid moiety | 215.25 | 10 | 0.36 |

Applications of 2 Amino 2 3 Oxocyclopentyl Acetic Acid As a Chemical Probe

Development of Labeled 2-Amino-2-(3-oxocyclopentyl)acetic Acid for Research

The development of labeled compounds is a critical aspect of chemical biology, enabling the tracking and visualization of molecules within biological systems. Typically, this involves the incorporation of isotopic labels (e.g., ²H, ³H, ¹³C, ¹⁴C, ¹⁵N) or fluorescent tags.

While general methods for the synthesis of labeled amino acids are well-established, there is no specific information available in the scientific literature detailing the synthesis of labeled This compound . The synthesis of such a labeled compound would likely follow established synthetic routes for amino acids, incorporating a labeled precursor at a suitable stage.

Table 1: Potential Isotopes for Labeling Amino Acid Derivatives

| Isotope | Type of Labeling | Common Detection Method |

| Deuterium (²H) | Stable Isotope | Mass Spectrometry, NMR Spectroscopy |

| Tritium (³H) | Radioactive Isotope | Scintillation Counting, Autoradiography |

| Carbon-13 (¹³C) | Stable Isotope | NMR Spectroscopy, Mass Spectrometry |

| Carbon-14 (¹⁴C) | Radioactive Isotope | Scintillation Counting, Autoradiography |

| Nitrogen-15 (¹⁵N) | Stable Isotope | NMR Spectroscopy, Mass Spectrometry |

This table represents common isotopes used for labeling organic molecules for research purposes; it does not reflect a documented application for this compound.

Use of this compound as a Tool for Target Validation

Chemical probes are instrumental in the validation of biological targets for therapeutic intervention. By interacting with a specific protein, a chemical probe can help to elucidate the protein's function and its role in disease.

There are no published studies that specifically describe the use of This compound as a chemical probe for target validation. The utility of a compound in this context would depend on its specific and potent interaction with a biological target. The oxocyclopentyl group might serve as a reactive handle for covalent modification of a target protein, a strategy sometimes employed in target validation.

Application of this compound in Affinity Chromatography

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures. This method relies on the specific interaction between a protein and a ligand that is immobilized on a solid support.

The application of This compound in affinity chromatography has not been documented. In principle, the amino or carboxylic acid group of the molecule could be used for covalent attachment to a chromatography matrix. The cyclopentyl moiety would then be presented as a potential binding partner for a target protein.

Table 2: Common Matrices for Affinity Chromatography

| Matrix Material | Description | Common Activation Chemistries |

| Agarose | A natural polysaccharide polymer, widely used due to its porous nature and low non-specific binding. | CNBr, NHS-esters, Epoxide |

| Polyacrylamide | A synthetic polymer that can be formed into beads of various sizes and porosities. | N-hydroxysuccinimide (NHS) esters |

| Dextran | A complex, branched glucan. | Periodate oxidation, CNBr |

| Cellulose | A polysaccharide consisting of a linear chain of β(1→4) linked D-glucose units. | Epichlorohydrin, Divinyl sulfone |

This table lists common materials used as solid supports in affinity chromatography and is for general informational purposes only. It does not imply the use of this compound with these materials.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research or detailed information is publicly available for the chemical compound "this compound." Consequently, it is not possible to provide an article on the future directions and research perspectives for this specific molecule as outlined in the user's request.

The inquiry sought in-depth analysis on unexplored biological systems, the development of advanced study methodologies, the integration of omics data, and collaborative research initiatives related to "this compound." However, the absence of foundational research, including synthesis, characterization, and preliminary biological screening, means that no data exists upon which to base such a forward-looking analysis.

Searches for this compound did not yield any peer-reviewed articles, patents, or conference proceedings detailing its synthesis, biological activity, or potential therapeutic applications. Information was found for structurally related but distinct compounds, such as other cyclopentane-containing amino acids or molecules with similar nomenclature but different atomic arrangements. This indicates that "this compound" may be a novel compound that has not yet been synthesized or studied, or it may be a compound that has been synthesized but not yet disclosed in publicly accessible scientific literature.

Without any existing research, any discussion of its potential in unexplored biological systems, the application of advanced research methodologies, or the integration of omics data would be entirely speculative and would not meet the standards of scientific accuracy. Similarly, without a community of researchers actively investigating this compound, there are no collaborative initiatives to report.

Therefore, the generation of a scientifically accurate and informative article focusing solely on the future directions and research perspectives for "this compound" is not feasible at this time due to the lack of available data.

Q & A

Q. How can researchers design assays to study the compound’s neurological effects?

- Methodology:

- In vitro models: Use SH-SY5Y neuronal cells to assess neurotoxicity/neuroprotection via MTT assays.

- Calcium imaging: Monitor intracellular Ca²⁺ flux using Fluo-4 AM dye to evaluate synaptic activity modulation.

- In vivo validation: Administer the compound to zebrafish larvae and track behavioral changes (e.g., locomotion) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.